Calcium 3-hydroxybutyrate
Overview
Description
Calcium 3-hydroxybutyrate is a calcium salt of 3-hydroxybutyric acid, a ketone body that plays a crucial role in energy metabolism. It is a white, crystalline compound that is soluble in water and has a variety of applications in the fields of medicine, biology, and industry. This compound is particularly significant due to its role in the ketogenic diet and its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium 3-hydroxybutyrate can be synthesized through the reaction of 3-hydroxybutyric acid with calcium hydroxide. The reaction typically involves dissolving 3-hydroxybutyric acid in water and then adding calcium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound and water.
Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological processes. One common method is the fermentation of glucose or other carbohydrates by specific strains of bacteria that produce 3-hydroxybutyric acid. The acid is then neutralized with calcium hydroxide to form the calcium salt. This method is advantageous due to its sustainability and high yield .
Chemical Reactions Analysis
Types of Reactions: Calcium 3-hydroxybutyrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: In the presence of strong oxidizing agents such as potassium permanganate, this compound can be oxidized to form acetoacetate.
Reduction: Reduction reactions can convert this compound back to its corresponding alcohol, 1,3-butanediol, using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents, leading to the formation of halogenated derivatives.
Major Products Formed:
Oxidation: Acetoacetate
Reduction: 1,3-Butanediol
Substitution: Halogenated derivatives
Scientific Research Applications
Calcium 3-hydroxybutyrate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a metabolic intermediate in the study of cellular energy metabolism.
Medicine: It is investigated for its potential therapeutic effects in conditions such as epilepsy, Alzheimer’s disease, and heart failure. It is also used in ketogenic diets to manage weight and improve metabolic health.
Industry: It is utilized in the production of biodegradable plastics and other environmentally friendly materials .
Mechanism of Action
Calcium 3-hydroxybutyrate is often compared with other ketone bodies such as acetoacetate and acetone:
Acetoacetate: Like this compound, acetoacetate is a ketone body involved in energy metabolism. it is less stable and more prone to spontaneous decarboxylation.
Acetone: Acetone is the simplest and most volatile ketone body. It is less commonly used in therapeutic applications due to its volatility and lower energy yield.
Uniqueness: this compound is unique due to its stability, high energy yield, and ability to serve as both an energy source and a signaling molecule. Its dual role in metabolism and gene regulation makes it a valuable compound in both research and therapeutic contexts .
Comparison with Similar Compounds
- Acetoacetate
- Acetone
- 3-Hydroxyisobutyrate
- 3-Hydroxy-3-methylbutyrate
- 2-Hydroxybutyrate .
Properties
IUPAC Name |
calcium;3-hydroxybutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8O3.Ca/c2*1-3(5)2-4(6)7;/h2*3,5H,2H2,1H3,(H,6,7);/q;;+2/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUQOKIBNYSTGF-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])O.CC(CC(=O)[O-])O.[Ca+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14CaO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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